Head-to-Head Comparison with Doxycycline for Macrocystic Lymphatic Malformation Sclerotherapy
In a direct comparative study evaluating pediatric macrocystic lymphatic malformations of the head and neck, Picibanil (OK-432) demonstrated a similar clinical success rate to doxycycline but required more treatment sessions (1.9 vs. 1.0 injections) and exhibited significantly shorter per-session administration times [1]. The choice between agents hinges on balancing the convenience of fewer total sessions (doxycycline) against the speed of individual treatments (OK-432).
| Evidence Dimension | Sclerotherapy Clinical Success Rate |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | Doxycycline: 82% |
| Quantified Difference | 1 percentage point (p > 0.05, not significant) |
| Conditions | Retrospective study; pediatric head and neck macrocystic LMs; OK-432 n=13, doxycycline n=11. |
Why This Matters
This data confirms non-inferior efficacy compared to a common alternative, justifying procurement based on secondary factors like treatment logistics (total sessions vs. per-session time).
- [1] Motz KM, et al. OK432 versus doxycycline for treatment of macrocystic lymphatic malformations. Ann Otol Rhinol Laryngol. 2014 Feb;123(2):81-8. PMID: 24574462. View Source
